molecular formula C17H11ClN4OS2 B2647457 3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 882228-91-3

3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2647457
CAS No.: 882228-91-3
M. Wt: 386.87
InChI Key: YEMTUEBGZZBBHI-UHFFFAOYSA-N
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Description

The compound “3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a thiazole ring, and a pyrazole ring .

Scientific Research Applications

Synthesis and Crystal Structure

Compounds with structural similarities to 3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide have been synthesized through various chemical reactions. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. The crystal structure of this compound was elucidated using single crystal X-ray diffraction, highlighting its triclinic crystal system and the presence of hydrogen bond interactions (Prabhuswamy et al., 2016).

Biological Activities and Applications

Research has also delved into the potential biological activities of structurally related compounds, exploring their antidepressant, antimicrobial, and anti-tumor properties:

  • A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. Compounds demonstrated significant reduction in immobility time in behavioral tests, suggesting potential antidepressant effects (Mathew et al., 2014).

  • Novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds, which could indicate potential applications in cancer therapy (Gomha et al., 2016).

  • Antimicrobial activity of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives was investigated, showing variable and modest activities against bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS2/c18-14-7-6-13(25-14)15-12(16(23)20-17-19-8-9-24-17)10-22(21-15)11-4-2-1-3-5-11/h1-10H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMTUEBGZZBBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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